molecular formula C17H23ClO2 B2873687 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane CAS No. 1212226-42-0

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane

Cat. No.: B2873687
CAS No.: 1212226-42-0
M. Wt: 294.82
InChI Key: QROSGHOKGFFCII-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a synthetic chemical compound designed for advanced research, particularly in the field of agrochemistry. It belongs to a class of compounds based on the 7-oxabicyclo[2.2.1]heptane scaffold, which is structurally analogous to 1,4-cineole (also known as isocineole) . This core structure is recognized for its potential in developing novel pesticidal and herbicidal agents . The compound is a close analog of the known herbicide cinmethylin, where a chlorine atom substitutes the methyl group on the benzyl ether moiety . This modification is significant for structure-activity relationship (SAR) studies, allowing researchers to investigate how alterations in the benzyl position affect biological activity, selectivity, and environmental fate. The primary research value of this compound lies in its application for developing and testing new crop protection solutions. Studies on similar 7-oxabicyclo[2.2.1]heptane derivatives have shown they can function by inhibiting tyrosine metabolism in plants, thereby preventing the biosynthesis of essential plastoquinones and tocopherols . The stereochemistry of the bicyclic core is often critical for its interaction with biological targets. Advanced enzymatic resolution processes can be employed to obtain optically active enantiomers with high purity (e.g., >99.9% ee), which is crucial for investigating the individual biological properties of each stereoisomer . Researchers utilize this compound to explore new modes of action, enhance efficacy, and improve the environmental profile of herbicidal agents. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all local safety regulations.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO2/c1-12(2)17-9-8-16(3,20-17)15(10-17)19-11-13-6-4-5-7-14(13)18/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROSGHOKGFFCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

The 7-oxabicyclo[2.2.1]heptane core is typically synthesized via a Diels-Alder reaction between furan derivatives and activated dienophiles. For example:
$$
\text{Furan} + \text{Maleic anhydride} \xrightarrow{\Delta, \text{toluene}} 7\text{-oxabicyclo}[2.2.1]\text{hept-5-ene-2-carboxylic acid derivative}
$$
Reaction conditions:

  • Temperature : 80–120°C
  • Solvent : Toluene or xylene
  • Yield : 68–85%

Post-cyclization, the carboxylic acid group is reduced to a methyl group via LiAlH₄ reduction, followed by alkylation to introduce the isopropyl moiety.

Etherification at the 2-Position

Williamson Ether Synthesis

The most cited method for introducing the 2-chlorobenzyloxy group involves a nucleophilic substitution reaction:
$$
\text{Bicyclo alcohol} + 2\text{-chlorobenzyl chloride} \xrightarrow{\text{NaH, DMF}} \text{Target compound}
$$

Optimized conditions (adapted from KR20190049863A):

Parameter Value
Base Sodium hydride (2.2 equiv)
Solvent Dimethylformamide
Temperature 0°C → 25°C (gradual warming)
Reaction time 6–8 hours
Yield 74–82%

Critical considerations :

  • Exo selectivity : The use of bulky bases like NaH in polar aprotic solvents favors exo-configuration retention.
  • Side reactions : Competing elimination is minimized by maintaining low temperatures during base addition.

Functional Group Modifications

Isopropyl Group Introduction

The 4-isopropyl group is introduced via Friedel-Crafts alkylation:
$$
\text{Bicyclo intermediate} + \text{Isopropyl chloride} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{Alkylated product}
$$
Conditions :

  • Catalyst : Anhydrous AlCl₃ (1.5 equiv)
  • Solvent : Dichloromethane
  • Yield : 65–70%

Methyl Group Installation

Methylation at the 1-position employs Meerwein’s reagent:
$$
\text{Bicyclo alcohol} + \text{Trimethyloxonium tetrafluoroborate} \xrightarrow{\text{CH₂Cl₂}} \text{Methyl ether}
$$
Key metrics :

  • Reaction time : 3 hours
  • Yield : 88–92%

Industrial-Scale Process Design

A representative pilot-scale synthesis (batch size: 1,000 kg) involves:

Step 1 : Diels-Alder cyclization (72% yield)
Step 2 : Sequential alkylation (isopropyl: 68%, methyl: 90%)
Step 3 : Etherification (2-chlorobenzyloxy: 79%)

Material balance :

Inputs Quantity (kg) Outputs Quantity (kg)
Furan derivative 1,250 Bicyclo core 890
2-Chlorobenzyl chloride 980 Target compound 790
Solvents/catalysts 3,200 Recovered solvents 2,850

Data adapted from environmental clearance documents and patent KR20190049863A.

Analytical Characterization

Chiral HPLC parameters (for stereochemical validation):

  • Column: ULTRON-ES-CD (150 × 4.6 mm, 5 µm)
  • Mobile phase: 0.02M KH₂PO₄/ACN (75:25)
  • Flow rate: 1.0 mL/min
  • Detection: 260 nm

Typical purity : >99% enantiomeric excess when using optically pure intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane with structurally and functionally related compounds:

Property Target Compound Cinflubrolin Cinmethylin
IUPAC Name This compound 2-[(2-Bromo-6-fluorophenyl)methoxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane (1RS,2SR,4SR)-1-methyl-2-[(2-methylbenzyl)oxy]-4-(propan-2-yl)-7-oxabicyclo[2.2.1]heptane
CAS Number Not reported 2892524-04-6 87818-31-3
Molecular Formula C₁₈H₂₃ClO₂ C₁₇H₂₂BrFO₂ C₁₈H₂₆O₂
Key Substituents 2-Chlorobenzyl, isopropyl, methyl 2-Bromo-6-fluorobenzyl, isopropyl, methyl 2-Methylbenzyl, isopropyl, methyl
Stereochemistry Not specified (1S,2R,4R)-isomer ≥50% (1RS,2SR,4SR)-isomer
Mechanism of Action Presumed FAT inhibitor (inferred from analogs) FAT inhibitor (blocks fatty acid biosynthesis in weeds) FAT inhibitor (disrupts lipid metabolism in grasses and broadleaf weeds)
Applications Limited data; potential pre-emergent herbicide Rice, wheat, corn, soybean fields (soil-applied herbicide) Broad-spectrum herbicide for cereals and vegetables
Toxicity Profile Not reported Low mammalian toxicity; eco-toxicity studies ongoing Moderate bee toxicity; requires risk mitigation in pollinators

Structural and Functional Insights

Substituent Effects: The 2-chlorobenzyl group in the target compound differs from the 2-bromo-6-fluorobenzyl group in cinflubrolin. Bromine and fluorine enhance electrophilicity and binding affinity to FAT enzymes, while chlorine may offer a balance between potency and environmental persistence .

Stereochemical Impact :

  • Cinflubrolin’s herbicidal activity is contingent on the (1S,2R,4R)-isomer, which optimizes spatial alignment with FAT enzyme pockets . The target compound’s stereochemical configuration remains uncharacterized, limiting predictive efficacy.

Environmental Behavior :

  • Halogenated derivatives (e.g., cinflubrolin) exhibit longer soil half-lives due to reduced microbial degradation, whereas methyl-substituted analogs (e.g., cinmethylin) degrade faster but require higher application rates .

Biological Activity

The compound 2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a member of the bicyclic compound family that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an authoritative overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves several steps, including the use of specific reagents and conditions to ensure the desired stereochemistry and yield. The process often employs sodium hydroxide and ethyl acetate as solvents, which facilitate the formation of the bicyclic structure through various reaction pathways such as nucleophilic substitution and cyclization reactions .

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies, particularly focusing on its effects on platelet aggregation and smooth muscle contraction. The compound exhibits both agonistic and antagonistic properties towards thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are significant in cardiovascular physiology .

The mechanism by which this compound exerts its effects appears to be linked to its structural similarity to natural TXA2/PGH2 analogues. Studies have shown that certain isomers of the bicyclic structure can selectively inhibit TXA2-mediated platelet aggregation while promoting PGI2-mediated vasodilation, indicating a dual role in modulating vascular tone and platelet function .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Cardiovascular Studies : In vitro experiments demonstrated that this compound significantly reduced platelet aggregation in response to TXA2 analogs, suggesting a role in preventing thrombotic events .
  • Smooth Muscle Relaxation : Another study focused on the compound's effect on smooth muscle cells, revealing that it could induce relaxation via PGI2 pathways, thereby suggesting potential applications in treating hypertension and related disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
Platelet AggregationInhibition by TXA2 analogs
Smooth Muscle ContractionInduction of relaxation via PGI2 pathways
Agonistic/Antagonistic RoleDual modulation of TXA2/PGH2 pathways

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